molecular formula C12H16N2O3 B3038223 Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate CAS No. 81587-18-0

Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate

Cat. No.: B3038223
CAS No.: 81587-18-0
M. Wt: 236.27 g/mol
InChI Key: PIIYOXFGVHEMGI-UHFFFAOYSA-N
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Description

Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate (CAS 81587-18-0) is a high-purity chemical compound supplied for research and development purposes. This solid compound has a molecular formula of C 12 H 16 N 2 O 3 and a molecular weight of 236.27 g/mol . Its structure features both carbamate and amide functional groups, making it a valuable synthetic intermediate, particularly in the exploration of novel bioactive molecules . Carbamate derivatives are of significant interest in medicinal chemistry for their ability to interact with various enzymes . Research into benzene-based carbamates has shown their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the investigation of therapeutic agents for neurological conditions . This specific compound serves as a crucial building block for the synthesis and structure-activity relationship (SAR) studies of such potential inhibitors. The product is characterized by a melting point range of 111 to 115 °C and should be stored sealed in a dry environment at 2 to 8 °C to maintain stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

benzyl N-(1-amino-2-methyl-1-oxopropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,10(13)15)14-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIYOXFGVHEMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196276
Record name Phenylmethyl N-(2-amino-1,1-dimethyl-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81587-18-0
Record name Phenylmethyl N-(2-amino-1,1-dimethyl-2-oxoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81587-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-(2-amino-1,1-dimethyl-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pyridine, di-tert-butyl dicarbonate, ammonium bicarbonate, and various solvents such as acetonitrile and N,N-dimethylformamide . Reaction conditions typically involve room temperature or slightly elevated temperatures, with stirring and controlled addition of reagents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural uniqueness of benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate lies in its 2-methyl substitution. Key analogues and their substituent-driven differences are summarized below:

Compound Name CAS/ID Molecular Formula Key Substituents Biological Activity/Notes References
This compound (Target) 81587-18-0 C12H16N2O3 2-methylpropan-2-yl N/A (Research chemical)
(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate 5241-56-5 C18H19N2O3 3-phenylpropan-2-yl (R-configuration) Used in peptide synthesis; higher lipophilicity
Benzyl benzyl carbamate N/A C15H15NO2 Benzyloxycarbonyl (Cbz) group Limited activity in NAFLD models
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) N/A C18H17ClN2O3 3-chlorophenyl, methyl High AChE/BChE inhibition (IC50 ≈ galanthamine)
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate 56414-77-8 C15H20N2O4 Morpholino ring Enhanced solubility (density: 1.204 g/cm³)
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate 122021-01-6 C16H24N2O3 Isopropylamino, branched chain Potential peptide mimetic applications

Key Observations :

  • Aromatic vs.
  • Electron-Withdrawing Groups : Compound 28’s 3-chlorophenyl group enhances acetylcholinesterase (AChE) inhibition (IC50 ≈ 0.5 µM), suggesting electron-withdrawing substituents improve enzyme binding .
  • Heterocyclic Modifications: The morpholino group in CAS 56414-77-8 introduces polarity, lowering density (1.204 g/cm³) and boiling point (502.1°C) relative to aliphatic analogues .

Physicochemical Properties

Property Target Compound Benzyl 1-Morpholino Carbamate (R)-Dimethoxyethyl Analogue
Density (g/cm³) N/A 1.204 1.1
Boiling Point (°C) N/A 502.1 524.6
Molecular Weight (g/mol) 236.27 292.33 338.4

Note: The target compound’s compact 2-methyl group likely results in lower molecular weight and higher volatility compared to bulkier analogues.

Structure-Activity Relationships (SAR)

  • Substituent Position : Para-substituted aromatic groups (e.g., 3-chlorophenyl in Compound 28) enhance AChE inhibition by facilitating π-π stacking with active-site residues .
  • Branched Chains : Branched alkyl chains (e.g., 2-methylpropan-2-yl) may reduce steric hindrance, improving binding kinetics in enzyme inhibitors .
  • Polar Groups: Morpholino or hydroxycarbamoyl additions increase solubility but may reduce blood-brain barrier penetration in neuroactive compounds .

Biological Activity

Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate, also known by its CAS number 81587-18-0, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and pharmacokinetics, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, with a molecular weight of 236.27 g/mol. The compound exists as a solid at room temperature and is characterized by its carbamate functional group, which is crucial for its biological interactions.

Target Interactions

This compound primarily targets primary amines through the formation of stable amide bonds via NHS ester bioconjugation. This interaction is significant in modulating various biochemical pathways, including those involved in cell proliferation and differentiation .

Biochemical Pathways

The compound influences key biochemical pathways by interacting with enzymes and proteins. It has been shown to affect metabolic pathways, potentially leading to alterations in enzyme activity and stability. This modulation can result in either enzyme inhibition or activation, depending on the specific interactions .

Pharmacokinetics

The pharmacokinetic profile of this compound plays a vital role in determining its bioavailability and therapeutic efficacy. Studies indicate that the compound exhibits stability under certain conditions but may degrade over time, impacting its long-term effectiveness .

Cellular Effects

This compound has profound effects on various cell types:

Gene Expression Modulation

The compound can alter gene expression related to metabolic processes, thereby influencing cellular energy production and utilization. This effect is mediated through interactions with transcription factors and other regulatory proteins .

Dose-dependent Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage. Lower doses may exhibit beneficial effects, while higher doses can lead to toxicity or adverse reactions. Threshold effects have been noted, suggesting an optimal dosage range for therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InteractionModulates enzyme activity; potential for inhibition or activation
Gene ExpressionAlters expression related to metabolism
Dose-dependent EffectsBeneficial at low doses; toxic at high doses
StabilityStable under specific conditions; degradation over time

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Antimitotic Agents : Isomers of this compound have been investigated as potential antimitotic agents due to their ability to disrupt cell division processes .
  • Antibody-drug Conjugates : The compound's carbamate functionality has been explored in the context of antibody-drug conjugates, enhancing targeted delivery systems while minimizing systemic side effects .
  • Inhibitory Activity : Research has demonstrated that derivatives of this compound can inhibit specific proteases involved in viral replication, indicating potential antiviral applications .

Q & A

Q. How can an efficient synthetic route for Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate be designed?

Methodological Answer: A two-stage synthesis is commonly employed. In Stage 1 , lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours facilitates selective reduction of intermediates. Stage 2 involves hydrolysis with HCl/water to deprotect and isolate the final product. Alternative routes may use carbamate protection strategies (e.g., Cbz groups), with careful monitoring of reaction conditions to avoid over-reduction or side reactions . The use of orthogonal protecting groups (e.g., tert-butyl carbamates) can enhance selectivity in multi-step syntheses .

Q. What spectroscopic and crystallographic methods are suitable for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR can confirm the carbamate linkage (δ ~155-160 ppm for carbonyl) and methyl/amino groups.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The compound’s IUPAC name and SMILES string (e.g., "C1C2CC3CC1CC(C2)C3NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5") aid in modeling hydrogen bonding and steric interactions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 432.6 g/mol) and fragmentation patterns .

Q. How does the Cbz (carboxybenzyl) protecting group influence synthetic stability?

Methodological Answer: The Cbz group is stable under acidic (pH > 1) and mildly basic conditions but cleaved by hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH). Stability data show resistance to nucleophiles (e.g., amines) but susceptibility to LiAlH₄ reduction, requiring controlled stepwise protocols .

Advanced Research Questions

Q. What structural determinants govern this compound’s inhibitory activity against HIV protease?

Methodological Answer: Docking studies reveal that the carbamate’s carbonyl oxygen forms hydrogen bonds with catalytic aspartates (Asp25/Asp25ʹ) in the protease active site. The methyl group at position 2 enhances hydrophobic interactions with the S1ʹ subsite. Mutagenesis assays (e.g., replacing Asp25 with Ala) and kinetic inhibition studies (IC₅₀) validate binding specificity. Comparative analysis with adamantane-derived carbamates (e.g., benzyl [2-(2-adamantylamino)...]carbamate) highlights the role of steric bulk in potency .

Q. How can structure-activity relationship (SAR) studies explain its selectivity for acetylcholinesterase (AChE) vs. butyrylcholinesterase (BChE)?

Methodological Answer: Receptor-independent SAR (e.g., QSAR models) correlates logP values with AChE inhibition, where lipophilic substituents (e.g., 3-chlorophenyl) enhance membrane penetration. Receptor-dependent SAR using crystallography identifies π-π stacking between the benzyl group and Trp86 in AChE’s catalytic anionic site. Selectivity for AChE over BChE arises from tighter steric fit in AChE’s narrower gorge, validated via competitive inhibition assays with galanthamine as a reference .

Q. What computational strategies predict metabolic pathways and off-target effects?

Methodological Answer:

  • In silico metabolism : Tools like SwissADME predict cytochrome P450-mediated oxidation at the methyl group or carbamate cleavage.
  • Off-target profiling : Molecular dynamics simulations assess binding to homologous proteases (e.g., caspase-3) or transporters (e.g., P-glycoprotein). Pharmacophore models align with known kinase inhibitors to flag risks of kinase inhibition .

Q. How can X-ray crystallography resolve ligand-protein complexes for mechanism-of-action studies?

Methodological Answer: Co-crystallization with the target protein (e.g., HIV protease) is performed at high concentrations (5–10 mM ligand) in 20% PEG 3350. SHELXE refines phases from experimental data (e.g., SAD/MAD), while SHELXL optimizes anisotropic displacement parameters. Electron density maps (2Fₒ−Fᶜ) validate ligand occupancy and hydrogen-bonding networks. Twinning detection (via H-test) ensures data quality .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
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Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate

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